molecular formula C19H16ClN3O2S B2617440 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole CAS No. 477857-93-5

5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole

Cat. No. B2617440
M. Wt: 385.87
InChI Key: GTNZFFZXHZWRSP-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole is a chemical compound with the molecular formula C19H16ClN3O2S and a molecular weight of 385.8712. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions. Please consult a specialized database or a chemist for more detailed information.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C19H16ClN3O2S12. Unfortunately, I couldn’t find more detailed information about the molecular structure of this compound in the available resources.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound. Chemical reactions can vary widely depending on the conditions and the presence of other compounds.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For this compound, we know that it has a molecular weight of 385.8712. However, more specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.


Safety And Hazards

This compound is not intended for human or veterinary use1. It’s important to handle all chemicals with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) or other safety guidelines when working with chemicals.


Future Directions

The future directions of research involving this compound could be numerous, given its potential for various applications in chemical and pharmaceutical research. However, without specific information on the current uses and studies involving this compound, it’s difficult to predict specific future directions.


Please note that this analysis is based on the limited information available from the resources I have access to. For a more comprehensive analysis, please consult scientific literature or a professional chemist.


properties

IUPAC Name

[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-12-17(26-18(21-12)14-7-4-3-5-8-14)13(2)23-25-19(24)22-16-10-6-9-15(20)11-16/h3-11H,1-2H3,(H,22,24)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNZFFZXHZWRSP-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)NC3=CC(=CC=C3)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole

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